(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide
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Overview
Description
ZINC03838680 is a potent vegfr-2 inhibitor
Scientific Research Applications
Bromination of Phenols
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide has been used for the bromination of phenols under mild conditions, yielding brominated phenols in good to excellent yields. This process facilitates the straightforward isolation of pure products in several cases (Hajipour, Pourmousavi, & Ruoho, 2006).
Catalyst for Thioacetalization of Carbonyl Compounds
The compound has been prepared and used as a mild and chemoselective catalyst for thioacetalization of aldehydes and ketones under solvent-free conditions (Pourmousavi & Hadavandkhani, 2009).
Selective Reductions in Organic Synthesis
It's been used in the selective reductions of various compounds including aldehydes, ketones, and acid chlorides, demonstrating greater selectivity compared to similar reducing agents (Firouzabadi & Afsharifar, 1995).
Oxidation of Alcohols and Cleavage of Nitrogen Double Bonds
This compound has also been utilized as an efficient oxidant for the conversion of alcohols to carbonyl compounds and the cleavage of nitrogen double bonds under anhydrous conditions (Hajipour, Baltork, & Kianfar, 1998).
Catalyst in Organometallic Chemistry
It has been involved in the preparation of complexes explored as catalysts for oxidation and transfer hydrogenation reactions in organometallic chemistry (Saleem et al., 2014).
New Heterogeneous Catalyst for Synthesis of Derivatives
It serves as a basic catalyst for efficient synthesis of 4H-benzo[b]pyran derivatives via a one-pot reaction, showcasing its versatility in synthetic chemistry (Hasaninejad et al., 2011).
Microwave-Assisted Selective Cleavage
The compound has been employed for the selective cleavage of protective groups like trimethylsilyl ethers under microwave irradiation, indicating its potential in efficient and rapid synthetic methodologies (Hajipour, Mallakpour, Mohammadpoor‐Baltork, & Khoee, 2002).
Solvent-Free Conversion of Oximes
It also aids in the solvent-free conversion of oximes and semicarbazones to corresponding carbonyl compounds, demonstrating its role in environmentally friendly chemical processes (Hajipour, Mallakpour, Mohammadpoor‐Baltork, & Khoee, 2001).
Properties
Molecular Formula |
C25H30N5O2+ |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R,4S,5R)-N-benzyl-2-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-5-carboxamide |
InChI |
InChI=1S/C25H29N5O2/c31-25(26-14-19-7-3-1-4-8-19)24-17-29-12-11-20(24)13-22(29)16-30-15-21(27-28-30)18-32-23-9-5-2-6-10-23/h1-10,15,20,22,24H,11-14,16-18H2,(H,26,31)/p+1/t20-,22+,24-/m0/s1 |
InChI Key |
QUWJVDCMABIFFK-FJIJXJHWSA-O |
Isomeric SMILES |
C1C[NH+]2C[C@@H]([C@@H]1C[C@@H]2CN3C=C(N=N3)COC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |
SMILES |
(2R,4S,5R)-N-benzyl-2-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-5-carboxamide |
Canonical SMILES |
C1C[NH+]2CC(C1CC2CN3C=C(N=N3)COC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC03838680; ZINC0 3838680; ZINC0-3838680 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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